molecular formula C10H7ClN2O2 B8098326 Methyl 3-chloro-1,6-naphthyridine-7-carboxylate

Methyl 3-chloro-1,6-naphthyridine-7-carboxylate

Cat. No.: B8098326
M. Wt: 222.63 g/mol
InChI Key: SCDNENJROXAUNS-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1,6-naphthyridine-7-carboxylate (CAS: 2250243-68-4) is a heterocyclic organic compound with the molecular formula C₁₀H₇ClN₂O₂ and a molecular weight of 222.63 g/mol . It belongs to the 1,6-naphthyridine family, characterized by a bicyclic structure comprising two fused pyridine rings. The compound features a chlorine substituent at position 3 and a methyl ester group at position 7, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its applications include serving as a precursor for kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

methyl 3-chloro-1,6-naphthyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)9-3-8-6(4-12-9)2-7(11)5-13-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDNENJROXAUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(C=C2C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Methyl 3-chloro-1,6-naphthyridine-7-carboxylate and its derivatives have been investigated for their antimicrobial properties. Research indicates that naphthyridine derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

  • Study Findings : A study by MDPI reported that certain naphthyridine derivatives demonstrated strong antibacterial effects comparable to established antibiotics like ciprofloxacin and ofloxacin. The compounds were effective against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism behind the antimicrobial activity is believed to involve interference with bacterial DNA synthesis or function, although specific pathways for this compound require further elucidation .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial applications. Its derivatives have been explored for use in treating various diseases:

  • Antitubercular Activity : Some studies have indicated that naphthyridine derivatives can exhibit antitubercular properties. For instance, compounds with specific substitutions at the 6 or 7 positions showed moderate to good activity against Mycobacterium tuberculosis .
  • Cancer Research : Naphthyridine derivatives have also been investigated for their potential as anticancer agents. Certain modifications to the naphthyridine structure have shown promise in inhibiting cancer cell proliferation in vitro .

Synthetic Chemistry Applications

This compound serves as a valuable intermediate in synthetic chemistry:

  • Synthesis of New Compounds : It can be utilized to synthesize a variety of naphthyridine-based compounds through substitution reactions. For example, the introduction of different functional groups can lead to novel derivatives with enhanced biological activities .
  • Pharmaceutical Development : The compound's ability to form diverse derivatives makes it a crucial building block in the development of new pharmaceuticals targeting various diseases .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

Case Study Table

StudyFocusKey Findings
MDPI Study (2024)Antimicrobial ActivityDemonstrated strong antibacterial activity against resistant strains; comparable to ciprofloxacin .
PMC Research (2020)Antitubercular ActivityModerate activity against Mycobacterium tuberculosis with specific structural modifications .
ACS Publication (2020)SAR AnalysisIdentified structure-activity relationships that enhance potency against various pathogens .

Mechanism of Action

The mechanism by which Methyl 3-chloro-1,6-naphthyridine-7-carboxylate exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorine Substitution

Methyl 5-Chloro-1,6-Naphthyridine-7-Carboxylate
  • CAS : 1993226-92-8
  • Molecular Formula : C₁₀H₇ClN₂O₂ (identical to the 3-chloro isomer)
  • Key Differences :
    • Chlorine at position 5 instead of 3 alters electronic distribution and steric interactions.
    • Predicted physical properties:
  • Density: 1.392 g/cm³
  • Boiling Point: 400.7°C
  • pKa: 0.42 (indicating weaker acidity compared to unsubstituted analogs) .
Ethyl 4-Chloro-7-Methoxy-1,6-Naphthyridine-3-Carboxylate
  • CAS: Not explicitly provided (referred to as compound 7f in synthesis protocols) .
  • Molecular Formula : Likely C₁₂H₁₁ClN₂O₃ (assuming ethyl ester and methoxy groups).
  • Key Differences: Ethyl ester (vs. Methoxy group at position 7 reduces reactivity compared to ester groups, impacting metabolic stability .

Functional Group Variations

4-Chloro-7-Methoxy-1,6-Naphthyridine
  • CAS : 952138-19-1
  • Molecular Formula : C₉H₇ClN₂O
  • Key Differences: Lacks the methyl ester group, replacing it with a methoxy substituent at position 5.
Methyl 8-Hydroxy-6-Methyl-5-Oxo-5,6-Dihydro-1,6-Naphthyridine-7-Carboxylate
  • CAS: Not provided (compound 64 in synthesis literature).
  • Key Differences :
    • Hydroxy and ketone groups at positions 8 and 5 increase polarity, affecting solubility and bioavailability.
    • The dihydro structure introduces saturation, altering conjugation and electronic properties .

Tabulated Comparison of Key Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 3-chloro-1,6-naphthyridine-7-carboxylate 2250243-68-4 C₁₀H₇ClN₂O₂ 222.63 Cl (C3), COOCH₃ (C7) High derivatization potential
Methyl 5-chloro-1,6-naphthyridine-7-carboxylate 1993226-92-8 C₁₀H₇ClN₂O₂ 222.63 Cl (C5), COOCH₃ (C7) Higher predicted boiling point (400.7°C)
Ethyl 4-chloro-7-methoxy-1,6-naphthyridine-3-carboxylate N/A ~C₁₂H₁₁ClN₂O₃ ~266.68 Cl (C4), OCH₃ (C7), COOCH₂CH₃ (C3) Enhanced lipophilicity
4-Chloro-7-methoxy-1,6-naphthyridine 952138-19-1 C₉H₇ClN₂O 194.62 Cl (C4), OCH₃ (C7) Simplified structure, lower reactivity

Biological Activity

Methyl 3-chloro-1,6-naphthyridine-7-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Overview of Naphthyridine Compounds

Naphthyridines are heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural features of naphthyridines facilitate interactions with various biological targets, making them valuable in medicinal chemistry. This compound belongs to this class and has shown promising results in several studies.

Antimicrobial Activity

Research indicates that naphthyridine derivatives possess notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains:

  • Efficacy Against Bacteria : In studies comparing the compound with standard antibiotics like ciprofloxacin and gemifloxacin, it demonstrated superior activity against Gram-negative bacteria such as Pseudomonas aeruginosa. The effective dose (ED50) was reported at approximately 21.27 mg/kg, significantly outperforming traditional treatments .
Compound Target Bacteria ED50 (mg/kg) Comparison
This compoundPseudomonas aeruginosa21.27More active than ciprofloxacin

Anticancer Properties

Naphthyridine derivatives have also been investigated for their anticancer potential. This compound has shown cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound interferes with critical cellular pathways involved in proliferation and survival. For instance, it has been observed to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as p53 and c-myc .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of naphthyridine derivatives. This compound may exert protective effects in neurodegenerative models by inhibiting phosphodiesterase activity, which is crucial for maintaining neuronal health .

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A comparative study showed that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics against resistant strains of bacteria .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that the compound reduced cell viability in human cancer cell lines significantly more than untreated controls, indicating its potential as an anticancer agent .

Q & A

Basic: What synthetic routes are commonly employed for Methyl 3-chloro-1,6-naphthyridine-7-carboxylate, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via substitution and hydrolysis reactions. For example, a two-step approach involves:

Substitution : Reacting a halogenated precursor (e.g., methyl acrylate derivatives) with a chlorinating agent in the presence of a base like K₂CO₃ in toluene at 150°C .

Hydrolysis : Treating the intermediate with NaOH in a 1,4-dioxane/water mixture at 85°C to yield the carboxylate .
Characterization : Intermediates and final products are confirmed using ¹H NMR (e.g., Bruker 400 MHz) for structural elucidation and LC-MS (Agilent 1100) for purity and molecular weight verification .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound while minimizing side reactions?

Methodological Answer:
Optimization strategies include:

  • Temperature Control : Maintaining 85°C during hydrolysis to prevent ester degradation .
  • Catalyst Selection : Using phase-transfer catalysts (e.g., Cs₂CO₃) to improve reaction efficiency in heterogeneous systems .
  • By-Product Monitoring : Employing TLC (ethyl acetate/hexane, 1:4) or LC-MS to track reaction progress and identify impurities .
  • Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic substitution kinetics .

Basic: What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm, methyl ester at δ 3.9 ppm) .
  • LC-MS : Confirms molecular ion peaks ([M+H]⁺) and detects hydrolytic by-products .
  • X-ray Crystallography : Resolves crystal packing and bond angles using SHELX for refinement .

Advanced: How does the chloro substituent at position 3 influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The chloro group acts as a leaving group, enabling:

  • Nucleophilic Displacement : Reactivity is enhanced in polar solvents (e.g., DMF) with crown ethers (e.g., dibenzo-18-crown-6) to stabilize transition states .
  • Regioselectivity : Steric and electronic effects direct substitutions to the naphthyridine core, as seen in analogs like ethyl 7-chloro-1-ethyl-4-oxo-1,5-naphthyridine-3-carboxylate .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Validates proton-proton and carbon-proton correlations to address misassignments .
  • Solvent Effects : Replicate computational conditions (e.g., solvent dielectric constant) in experimental setups .
  • Parameter Adjustment : Re-examine computational methods (e.g., DFT functionals) to align with experimental data .

Basic: What pharmacological applications are suggested for this compound based on structural analogs?

Methodological Answer:
The compound is a potential intermediate in anticancer agents targeting pathways like HGF/c-Met. For example:

  • Analog Studies : Similar naphthyridine derivatives inhibit tumor growth in breast and lung cancer models by disrupting kinase signaling .
  • Structure-Activity Relationship (SAR) : The chloro and ester groups enhance binding affinity to enzymatic active sites .

Advanced: What experimental strategies assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C, monitoring degradation via HPLC .
  • By-Product Identification : Use LC-MS to detect hydrolysis products (e.g., carboxylic acid derivatives) .
  • Accelerated Stability Testing : Expose the compound to high humidity (75% RH) and elevated temperatures (40–60°C) to simulate long-term storage .

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